4-(4-Ethylthiophenyl)nicotinic acid
Description
4-(4-Ethylthiophenyl)nicotinic acid is a synthetic nicotinic acid derivative characterized by a pyridinecarboxylic acid core substituted with a 4-ethylthiophenyl group at the 4-position. These compounds are hypothesized to influence lysosomal Ca²⁺ release, endoplasmic reticulum (ER)-lysosome membrane contact sites (MCSs), and store-operated Ca²⁺ entry (SOCE), which are critical for cellular proliferation and stress responses .
Properties
IUPAC Name |
4-(4-ethylsulfanylphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S/c1-2-18-11-5-3-10(4-6-11)12-7-8-15-9-13(12)14(16)17/h3-9H,2H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNYTLPOZPBYOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C2=C(C=NC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethylthiophenyl)nicotinic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Another method involves the multicomponent condensation of ethyl β-(morpholin-4-yl)crotonate with cyanothioacetamides, morpholine, and alkylating agents. This reaction proceeds through a series of steps, including conjugated addition, intramolecular heterocyclization, and regioselective alkylation .
Industrial Production Methods
On an industrial scale, nicotinic acid derivatives are often produced through the oxidation of 5-ethyl-2-methylpyridine with nitric acid. This process, however, generates nitrous oxide as a by-product, which poses environmental challenges. Therefore, there is ongoing research to develop more eco-friendly methods for the industrial production of nicotinic acid derivatives .
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethylthiophenyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylthiophenyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
4-(4-Ethylthiophenyl)nicotinic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of cardiovascular diseases and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 4-(4-Ethylthiophenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. For example, nicotinic acid derivatives are known to act via the G protein-coupled receptor (GPR109A), which inhibits the formation of intracellular cyclic adenosine monophosphate and down-regulates lipolysis and the production of free fatty acids . This leads to a decrease in the amount of free fatty acids available to the liver, thereby exerting lipid-lowering effects.
Comparison with Similar Compounds
Key Observations :
Calcium Signaling Pathways
- TPC Modulation : Analogous to 2-[(4-methylphenyl)thio]nicotinic acid, the ethylthio derivative likely activates TPC1/2 to release lysosomal Ca²⁺. TPC1 generates localized Ca²⁺ microdomains near ER MCSs, amplifying signals via InsP3Rs . TPC2, with higher Ca²⁺ permeability, may drive sustained Ca²⁺ elevation .
- SOCE Activation : Similar to 6-(3-ethoxyphenyl)picolinic acid, this compound may promote SOCE by depleting ER Ca²⁺ stores, thereby activating Orai1 channels .
Proliferation and ERK Phosphorylation
- Cell Proliferation : In cardiac mesenchymal stromal cells (C-MSCs), NAADP-dependent Ca²⁺ signals (mediated by TPCs) trigger ERK1/2 phosphorylation, a pathway critical for proliferation . Ethylthiophenyl analogs may enhance this process due to prolonged Ca²⁺ oscillations .
- Apoptosis Resistance : Unlike methylthio derivatives, ethylthio substituents might reduce apoptosis by stabilizing ER-mitochondria Ca²⁺ transfer, as seen in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
